molecular formula C12H25NO2 B6340448 tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate CAS No. 1221341-82-7

tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate

Cat. No. B6340448
CAS RN: 1221341-82-7
M. Wt: 215.33 g/mol
InChI Key: LPQFBRZVCFPQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an ester derived from an amino acid. Esters are often used in organic chemistry as solvents or as intermediates in the synthesis of other compounds . The “tert-Butyl” and “butan-2-yl” parts suggest that this compound has branches in its structure .

Scientific Research Applications

Preparation of t-Butyl Nα-Protected Amino Acid Esters

This compound is used in the preparation of t-butyl esters of Nα-protected amino acids . The method involves using protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This process is beneficial as it tolerates a variety of amino acid side chains and substituents .

Application to Dipeptide Synthesis

The compound has been used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Use in Bioconjugation Experiments

BTTES, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTES are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .

Inhibition of Amyloid Beta Peptide Aggregation

In vitro studies have suggested that tert-butyl- (4-hydroxy-3- ((3- (2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, a compound similar to the one , can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Use as a Protecting Group for Carboxylic Acids

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids .

Formation of tert-Butyl Esters

Common methods for the formation of tert-butyl esters include the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concd H2SO4 . Various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate, as well as transesterification reactions have been reported .

properties

IUPAC Name

tert-butyl 3-(butan-2-ylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-7-10(3)13-8-9(2)11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQFBRZVCFPQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate

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